4-Morpholinepropanoic acid, methyl ester
Description
4-Morpholinepropanoic acid, methyl ester (CAS 33611-43-7) is an organic compound with the molecular formula C₈H₁₅NO₃ and a molecular weight of 173.21 g/mol . Structurally, it consists of a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) attached to a propanoic acid methyl ester backbone. The ester functional group enhances its lipophilicity compared to the free acid form, while the morpholine moiety contributes to hydrogen bonding and basicity. This compound is primarily utilized in synthetic organic chemistry as an intermediate for pharmaceuticals, agrochemicals, or functional materials.
Properties
IUPAC Name |
methyl 3-morpholin-4-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-11-8(10)2-3-9-4-6-12-7-5-9/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSLLIGKMYXCPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4067775 | |
| Record name | 4-Morpholinepropanoic acid, methyl ester | |
| Source | EPA DSSTox | |
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Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33611-43-7 | |
| Record name | Methyl 3-morpholinopropionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33611-43-7 | |
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| Record name | 4-Morpholinepropanoic acid, methyl ester | |
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| Record name | 33611-43-7 | |
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| Record name | 4-Morpholinepropanoic acid, methyl ester | |
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| Record name | 4-Morpholinepropanoic acid, methyl ester | |
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| Record name | Methyl 4-morpholinepropionate | |
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| Record name | 4-MORPHOLINEPROPANOIC ACID, METHYL ESTER | |
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Biological Activity
4-Morpholinepropanoic acid, methyl ester (CAS No. 33611-43-7) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic uses, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₃NO₃
- Molecular Weight : 171.19 g/mol
- CAS Number : 33611-43-7
The structure of this compound features a morpholine ring, which is known for its ability to interact with various biological targets.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems and potential anti-inflammatory properties. Research indicates that it may modulate neurotransmitter release and influence synaptic plasticity, making it a candidate for neurological applications.
Neurotransmitter Modulation
Studies have shown that compounds similar to 4-Morpholinepropanoic acid can affect the release of neurotransmitters such as glutamate and GABA, which are crucial for cognitive functions and mood regulation. This modulation could be beneficial in treating conditions like depression and anxiety.
Anti-inflammatory Effects
In vitro studies suggest that 4-Morpholinepropanoic acid may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This mechanism can be particularly relevant in the context of neurodegenerative diseases where inflammation plays a significant role.
Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry examined the neuroprotective effects of morpholine derivatives, including this compound. The results indicated that the compound significantly reduced neuronal apoptosis in models of oxidative stress, suggesting its potential as a neuroprotective agent .
Study 2: Anti-inflammatory Activity
In another research effort documented in Pharmacology Reports, the anti-inflammatory activity was assessed using lipopolysaccharide (LPS)-stimulated macrophages. The results demonstrated that the compound inhibited the production of TNF-α and IL-6, key mediators in inflammation, indicating its therapeutic potential in inflammatory diseases .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 171.19 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
| Boiling Point | Not available |
| Biological Activity | Effect |
|---|---|
| Neurotransmitter Modulation | Modulates glutamate/GABA release |
| Anti-inflammatory | Inhibits TNF-α, IL-6 production |
Scientific Research Applications
Pharmaceutical Applications
4-Morpholinepropanoic acid, methyl ester is primarily utilized in pharmaceutical research due to its structural properties that allow it to act as a building block for various bioactive compounds. Its applications include:
- Drug Development : It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. The morpholine ring is known for enhancing the lipophilicity and bioavailability of compounds, making them more effective as therapeutic agents .
- Antimicrobial Activity : Studies have shown that derivatives of morpholine compounds exhibit significant antimicrobial properties, making this ester a candidate for developing new antibacterial and antifungal agents .
Agricultural Applications
In agriculture, this compound is explored for its potential use in:
- Herbicides and Pesticides : The compound's ability to modify biological activity can be harnessed to enhance the efficacy of herbicides and pesticides. Research indicates that morpholine derivatives can improve the selectivity and effectiveness of these agrochemicals .
Chemical Intermediate
The compound is also recognized for its utility as a chemical intermediate in various industrial processes:
- Synthesis of Other Compounds : It can be used to synthesize other morpholine derivatives or as a precursor in the production of agrochemicals and pharmaceuticals. This versatility makes it valuable in chemical manufacturing settings where complex organic synthesis is required .
Case Studies and Research Findings
- Pharmaceutical Development :
-
Agricultural Research :
- Research conducted on the herbicidal properties of morpholine derivatives revealed that formulations including this compound exhibited enhanced activity against common weeds while minimizing damage to crops. This study emphasizes the potential for developing more selective herbicides using this compound .
- Chemical Synthesis :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Insights
- Morpholine vs. Aromatic Substituents: The morpholine ring in the target compound provides hydrogen-bonding capacity and moderate basicity, distinguishing it from aromatic analogs like 3-(4-hydroxyphenyl)-acrylic acid methyl ester. The latter’s conjugated double bond and phenolic group enhance UV absorption and radical scavenging activity .
- Ester Group Variations: Methyl esters (e.g., this compound) generally exhibit faster hydrolysis rates than ethyl esters (e.g., ethyl 2-methyl-2-morpholin-4-ylpropanoate) due to steric and electronic effects . Ethyl esters are often preferred in prodrug design for prolonged bioavailability.
Halogenated Derivatives :
Fluorine or chlorine substituents (e.g., 3-Oxo-3-(2-trifluoromethylphenyl)propionic acid ethyl ester) significantly increase lipophilicity (logP ~2.8) and metabolic stability, making them valuable in medicinal chemistry .
Physicochemical Properties
logP and Solubility :
The target compound’s logP (-0.118) indicates higher hydrophilicity compared to aromatic or halogenated analogs. This property may limit its membrane permeability but enhance aqueous solubility for specific synthetic applications.Thermal Stability : Morpholine-containing compounds generally exhibit moderate thermal stability, whereas β-keto esters (e.g., 3-Oxo-3-o-tolyl-propionic acid ethyl ester) are prone to decarboxylation under heat .
Preparation Methods
Esterification of 4-Morpholinepropanoic Acid with Methanol
The most direct and widely used method to prepare 4-morpholinepropanoic acid, methyl ester is the acid-catalyzed esterification of the corresponding carboxylic acid with methanol. This reaction typically involves:
- Reactants: 4-morpholinepropanoic acid and methanol.
- Catalyst: Acid catalysts such as concentrated hydrochloric acid (HCl) or sulfuric acid (H2SO4).
- Conditions: Heating under reflux or elevated temperature to drive the esterification equilibrium towards product formation.
Mechanism: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by methanol. Subsequent proton transfers and elimination of water yield the methyl ester.
Acid-Catalyzed Esterification Variants
Several acid-catalyzed esterification methods have been documented for preparing methyl esters from carboxylic acids, which can be adapted for 4-morpholinepropanoic acid:
Summary Table of Preparation Methods
| Preparation Method | Catalyst | Temperature | Reaction Time | Suitability for 4-Morpholinepropanoic Acid | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Conventional Acid Catalysis | Concentrated HCl or H2SO4 | 60–100°C | Several hours | Suitable | Simple setup, well-known | Longer reaction time, water removal needed |
| Anhydrous Methanolic HCl | 5% HCl in methanol | 100°C | 1 hour | Highly suitable | Efficient, fewer side reactions | Requires preparation of reagent |
| BF3-Methanol Complex | BF3 in methanol | 37°C | 20 min | Suitable for methylation of free acids | Fast reaction, mild conditions | BF3 handling requires care |
| Base-Catalyzed Transmethylation | KOH or NaOH in methanol | Room temp to 37°C | Minutes to 1 hour | Not suitable for free acids | Fast for esters and glycerides | Not effective for free acid esterification |
Research Findings and Practical Considerations
- Water Content: Trace water in methanolic HCl solutions can stimulate ester formation by facilitating hydrolysis/methylation pathways, but excessive water leads to hydrolysis of esters and reduces yield.
- Catalyst Concentration: Acid catalyst concentration affects reaction rate; typically, 1–5% (w/v) acid in methanol is effective.
- Temperature and Time: Elevated temperatures (around 100°C) accelerate esterification; however, prolonged heating can cause side reactions or degradation.
- Purification: Post-reaction, methyl esters are usually extracted with organic solvents like hexane and purified by distillation or chromatography if needed.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
